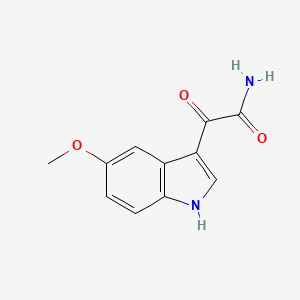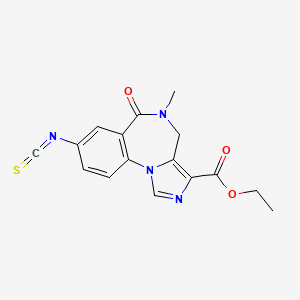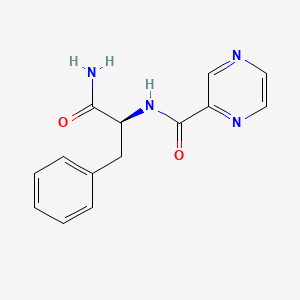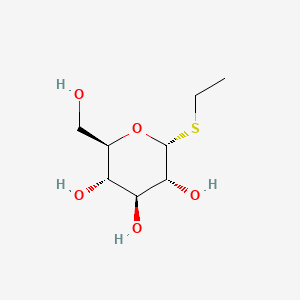
2-Cyano-acetic Acid Sodium Salt-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Cyano-acetic Acid Sodium Salt-13C2” is a stable isotope-labeled compound . It is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food . The compound contains two functional groups, a nitrile (−C≡N) and a carboxylic acid .
Synthesis Analysis
Cyanoacetic acid is prepared by treatment of chloroacetate salts with sodium cyanide followed by acidification . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular formula of “2-Cyano-acetic Acid Sodium Salt-13C2” is C3H2NNaO2. The linear formula is 13CH313CO2Na .Chemical Reactions Analysis
The reaction of cyanoacetanilide with phenyl isothiocyanate in DMF containing potassium hydroxide gave a non-isolable intermediate, which underwent heterocyclization with 3- (2-bromoacetyl)-2 H -chromen-2-one to give a thiophene derivative .Physical And Chemical Properties Analysis
The compound is a white, hygroscopic solid . The molecular weight is 109.028.Mecanismo De Acción
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2-Cyano-acetic Acid Sodium Salt-13C2 can be achieved through a two-step process starting from commercially available starting materials.", "Starting Materials": [ "13C2-labeled cyanide", "Ethyl chloroacetate", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Ethyl chloroacetate is reacted with 13C2-labeled cyanide in the presence of a base such as sodium hydroxide to form ethyl 2-cyanoacetate-13C2.", "Step 2: Ethyl 2-cyanoacetate-13C2 is then hydrolyzed with sodium hydroxide and water to form 2-Cyano-acetic Acid Sodium Salt-13C2." ] } | |
Número CAS |
1346598-51-3 |
Nombre del producto |
2-Cyano-acetic Acid Sodium Salt-13C2 |
Fórmula molecular |
C3H2NNaO2 |
Peso molecular |
109.028 |
Nombre IUPAC |
sodium;2-cyanoacetate |
InChI |
InChI=1S/C3H3NO2.Na/c4-2-1-3(5)6;/h1H2,(H,5,6);/q;+1/p-1/i1+1,3+1; |
Clave InChI |
JAUCIKCNYHCSIR-CFARNWPNSA-M |
SMILES |
C(C#N)C(=O)[O-].[Na+] |
Sinónimos |
Cyano-acetic Acid Sodium Salt-13C2; 2-Cyanoacetic Acid Sodium Salt-13C2; Sodium Cyanoacetate-13C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B584440.png)


![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea](/img/structure/B584446.png)

![4-Hydroxy-1-[(3-imidazol-1-yl-3-oxoprop-1-enyl)amino]butan-2-one](/img/structure/B584450.png)

![(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid](/img/structure/B584456.png)
![4H-Furo[2,3-c]pyranyl Mupirocin Sodium Impurity](/img/structure/B584457.png)